N-cyclohexyl-N,4-dimethylbenzamide
Description
N-Cyclohexyl-N,4-dimethylbenzamide (C₁₅H₂₀N₂O₃) is a benzamide derivative featuring a cyclohexyl group attached to the nitrogen atom and a methyl group at the para position of the benzamide ring. Its molecular structure includes a nitro group at the meta position (3-nitro), contributing to its distinct electronic and steric properties . Key characteristics include a molecular weight of 276.33 g/mol, logP of 3.30 (indicating moderate lipophilicity), and a polar surface area of 48.52 Ų, which influences solubility and bioavailability .
Properties
IUPAC Name |
N-cyclohexyl-N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-8-10-13(11-9-12)15(17)16(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLQWUWUGWDRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Methylcyclohexylamine
N-Methylcyclohexylamine serves as the critical amine precursor. As detailed in catalytic hydrogenation studies, this intermediate is synthesized via reductive alkylation of cyclohexylamine with methanol under high-pressure hydrogen (30,003 Torr) over a platinum-on-carbon (Pt/C) catalyst. The reaction proceeds in the presence of sodium hydroxide at 130°C for 36 hours, achieving a 74% yield.
Key reaction parameters :
-
Catalyst : 5% Pt/C
-
Temperature : 130°C
-
Pressure : 30,003 Torr H₂
-
Base : NaOH (1:1 molar ratio to cyclohexylamine)
Preparation of 4-Methylbenzoyl Chloride
4-Methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. This step typically achieves near-quantitative yields due to the high reactivity of SOCl₂ with carboxylic acids.
Reaction conditions :
-
Solvent : Toluene or neat SOCl₂
-
Temperature : 70–80°C
-
Duration : 2–4 hours
Coupling Reaction
The amide bond is formed via nucleophilic acyl substitution, where N-methylcyclohexylamine reacts with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine or aqueous NaOH).
Procedure :
-
Dissolve N-methylcyclohexylamine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Add triethylamine (1.2 equiv) to scavenge HCl.
-
Slowly add 4-methylbenzoyl chloride (1.05 equiv) at 0°C.
-
Warm to room temperature and stir for 12 hours.
Workup :
-
Extract with dichloromethane (DCM).
-
Wash organic layers with 5% HCl, saturated NaHCO₃, and brine.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield : 68–82% (based on analogous benzamide syntheses).
Transition Metal-Catalyzed C–H Functionalization
Ruthenium-Catalyzed Direct Methylation
Recent advances in C–H activation enable direct methylation of benzamide derivatives. A RuCl₂(p-cymene)₂/K₂S₂O₈ system in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) facilitates ortho-methylation. While this method primarily targets hydroxylation, adapting the conditions for methyl group installation could involve substituting methylating agents.
Hypothetical adaptation :
-
Start with N-cyclohexylbenzamide.
-
Employ CH₃I as a methyl source under Ru catalysis.
-
Optimize temperature (60–100°C) and reaction time (4–12 hours).
Challenges :
-
Selectivity for para-methylation over ortho/ meta positions.
-
Compatibility of the cyclohexyl group with harsh acidic conditions.
Organometallic Alkylation Strategies
Lithium-Mediated Amide Alkylation
Organolithium reagents (e.g., tert-BuLi) deprotonate amides at the α-position, enabling alkylation with electrophiles. For N-cyclohexyl-N,4-dimethylbenzamide, this approach could install the cyclohexyl group post-methylation.
Procedure :
-
Generate lithium enolate of N,4-dimethylbenzamide using tert-BuLi in THF at −65°C.
-
Add cyclohexyl bromide (1.2 equiv) and warm to room temperature.
-
Quench with NH₄Cl and isolate via chromatography.
Limitations :
-
Low yields due to competing side reactions (e.g., over-alkylation).
-
Sensitivity of the enolate to moisture and oxygen.
Scalability and Industrial Feasibility
The acylation route (Section 1) is most scalable, relying on commercially available precursors and standard amide coupling protocols. Transition metal methods, while innovative, require stringent optimization for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N,4-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-N,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-cyclohexyl-N,4-dimethylbenzamide with five analogs:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity : The nitro group in this compound increases logP compared to analogs with methoxy or methyl groups, suggesting reduced aqueous solubility .
- Steric Hindrance : The bulky cyclohexyl group may reduce rotational freedom and affect binding in biological systems compared to smaller N-methyl groups .
Biological Activity
N-cyclohexyl-N,4-dimethylbenzamide (CAS Number: 133718-17-9) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, including its applications in medicinal chemistry, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a benzamide moiety with two methyl substitutions at the para position. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound's mechanism involves:
- Receptor Binding : It interacts with specific receptors, potentially modulating their activity and influencing cellular responses.
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to antimicrobial or anti-inflammatory effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Study 1: Ligand Binding Studies
In receptor binding studies, this compound was evaluated for its potential as a ligand. The findings indicated that the compound could effectively bind to target receptors involved in inflammatory responses, suggesting therapeutic implications in inflammatory diseases.
Study 2: Antiviral Activity
A related study investigated the antiviral properties of benzamide derivatives against viruses such as Ebola and Marburg. While this compound was not the primary focus, structural similarities suggest that it may share similar antiviral mechanisms through receptor interactions .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Related Compounds |
|---|---|---|
| Antimicrobial | Yes | Yes (various benzamides) |
| Anti-inflammatory | Yes | Yes (e.g., other benzamides) |
| Antiviral | Potentially | Yes (specific derivatives) |
Future Directions
Further research is warranted to fully understand the biological activities of this compound. Potential areas for investigation include:
- Expanded Antiviral Studies : Evaluating its effectiveness against a broader range of viral pathogens.
- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
